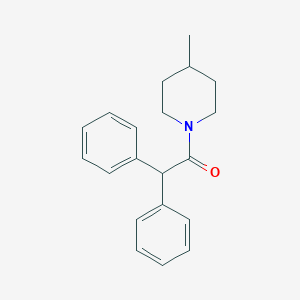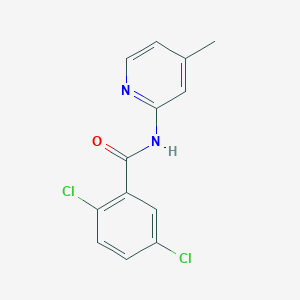![molecular formula C20H26BrFN2O2 B239716 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in scientific literature. In
Mecanismo De Acción
Compound X acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The serotonin reuptake inhibition leads to an increase in serotonin levels in the brain, which has been shown to have a positive effect on mood and anxiety disorders. The sigma-1 receptor agonism has been linked to the compound's anti-cancer properties.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and anxiety disorders. It has also been shown to inhibit the activity of acetylcholinesterase, which can have a potential therapeutic effect in the treatment of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Compound X is its specificity for serotonin reuptake inhibition and sigma-1 receptor agonism, which makes it a potentially more effective treatment for mood and anxiety disorders and cancer. However, one of the limitations of Compound X is its potential toxicity, which needs to be carefully studied in preclinical and clinical trials.
Direcciones Futuras
There are several future directions for the study of Compound X. One potential direction is the development of more potent and selective compounds that target the serotonin reuptake inhibition and sigma-1 receptor agonism. Another potential direction is the study of Compound X in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the potential toxicity of Compound X needs to be further studied in preclinical and clinical trials to determine its safety for human use.
In conclusion, Compound X is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its specificity for serotonin reuptake inhibition and sigma-1 receptor agonism makes it a promising drug candidate for the treatment of mood and anxiety disorders and cancer. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base. This reaction results in the formation of 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-[3-(dimethylamino)propyl]amine to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
Propiedades
Nombre del producto |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine |
|---|---|
Fórmula molecular |
C20H26BrFN2O2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-N//',N//'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H26BrFN2O2/c1-24(2)10-4-9-23-13-16-11-18(21)20(19(12-16)25-3)26-14-15-5-7-17(22)8-6-15/h5-8,11-12,23H,4,9-10,13-14H2,1-3H3 |
Clave InChI |
KWKFABSYBNFHDZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
SMILES canónico |
CN(C)CCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)

![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)








